FR 106969 - 50655-20-4

FR 106969

Catalog Number: EVT-268702
CAS Number: 50655-20-4
Molecular Formula: C16H22N2O3S2
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FR106969 is a platelet activating factor antagonist isolated from fungus. It is an anti-inflammatory agent.
Classification

FR 106969 is classified as an organic compound, specifically a derivative of pyrimidine. It falls under the category of bioactive compounds with potential therapeutic uses, particularly in inflammation-related disorders.

Synthesis Analysis

The synthesis of FR 106969 involves several intricate steps, typical of multi-step organic synthesis. A common synthetic route includes the following key steps:

  1. Starting Materials: The synthesis begins with specific pyrimidine derivatives and other organic reagents.
  2. Reagents and Conditions:
    • Phosphorus tribromide is often used to facilitate bromination reactions.
    • Acetonitrile serves as a solvent in various stages, maintaining a controlled temperature (around 20°C) during reactions.
    • Hydrochloric acid is utilized for pH adjustments, crucial for separating phases during extraction processes.
  3. Isolation and Purification:
    • The product is typically isolated through filtration and recrystallization techniques to achieve high purity.
    • Techniques such as washing with sodium bicarbonate solutions and drying over anhydrous magnesium sulfate are employed to remove impurities.

The detailed procedural steps involve careful temperature control and the use of multiple solvents to achieve the desired product in crystalline form, which is essential for subsequent analyses and applications .

Molecular Structure Analysis

The molecular structure of FR 106969 is characterized by a complex arrangement that includes:

  • Core Structure: It features a pyrimidine ring, which is central to its biological activity.
  • Functional Groups: The compound contains various functional groups that enhance its reactivity and interaction with biological targets, including amine and sulfonyl groups.
  • Stereochemistry: Specific stereochemical configurations contribute to its biological efficacy, with particular focus on chirality at certain carbon centers.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of FR 106969 .

Chemical Reactions Analysis

FR 106969 participates in several chemical reactions that are vital for its functionality:

  1. Antagonistic Activity: It acts as an antagonist to platelet-activating factor, inhibiting pathways that lead to inflammation.
  2. Reactivity with Biological Molecules: The compound can form reversible covalent bonds with proteins, influencing various biochemical pathways related to inflammation.
  3. Stability and Degradation: Understanding the stability of FR 106969 under physiological conditions is crucial for evaluating its therapeutic potential.

The detailed reaction mechanisms often involve electrophilic substitutions or nucleophilic attacks facilitated by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of FR 106969 primarily revolves around its ability to inhibit platelet-activating factor signaling pathways:

  • Binding Affinity: The compound binds competitively to the receptor sites for platelet-activating factor, preventing downstream signaling that leads to platelet aggregation and inflammation.
  • Cellular Effects: By blocking these pathways, FR 106969 reduces inflammatory responses in various cell types, including endothelial cells and leukocytes.

Studies have shown that this mechanism can lead to decreased production of pro-inflammatory cytokines, highlighting its potential therapeutic applications in inflammatory diseases.

Physical and Chemical Properties Analysis

FR 106969 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 506.55 g/mol.
  • Solubility: Soluble in organic solvents such as acetonitrile; limited solubility in water, which impacts formulation strategies for pharmaceutical applications.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar organic compounds.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for therapeutic use.

Applications

FR 106969 has several promising applications in scientific research and medicine:

  1. Anti-inflammatory Drug Development: Its ability to inhibit platelet-activating factor makes it a candidate for developing new anti-inflammatory therapies.
  2. Research Tool: The compound serves as a valuable tool in studying inflammatory processes and signaling pathways within cells.
  3. Potential Clinical Applications: Ongoing clinical trials may explore its efficacy in treating conditions such as asthma, cardiovascular diseases, and other inflammatory disorders.

The versatility of FR 106969 underscores its importance in pharmacological research, paving the way for future therapeutic innovations .

Historical Development & Discovery of FR 106969

Chronological Evolution of Synthetic Pathways

The discovery of FR 106969 (also known as A26771E) emerged from the bioprospecting of microbial metabolites in the late 20th century. Initial isolation occurred from the filamentous fungus Penicillium turbatum, representing a naturally occurring platelet-activating factor (PAF) antagonist [2]. Early production relied exclusively on fungal fermentation, yielding limited quantities that restricted extensive pharmacological evaluation. The compound's complex molecular architecture – featuring a bis-thiazole core, N-methylated lactam ring, and hydroxyethyl side chain – posed significant challenges for chemical synthesis [2].

The advent of synthetic biology and metabolic engineering catalyzed a paradigm shift in FR 106969 production. Heterologous pathway reconstruction in bacterial chassis organisms (E. coli) and yeast (S. cerevisiae) enabled improved titers through promoter optimization and codon harmonization. Retrosynthesis algorithms like RetroPath were instrumental in identifying feasible enzymatic routes by mining microbial genomes for compatible enzymes capable of assembling the thiazole heterocycles and lactam core [1]. Key pathway innovations included:

  • Precursor engineering: Enhancement of cysteine and acetate incorporation to boost thiazole ring biosynthesis
  • Cyclization cascade optimization: Refinement of enzymatic N-methylation and ring-closure steps
  • Export engineering: Implementation of efflux pumps to mitigate product toxicity in microbial hosts

Table 1: Evolution of FR 106969 Production Methodologies

EraMethodKey AdvanceYield (mg/L)
1970s-1980sNative FermentationInitial isolation from P. turbatum10–50
2000–2010Semi-synthesisChemical modification of core scaffold100–200
2010–PresentHeterologous ExpressionPathway reconstruction in E. coli500–1,500
2015–PresentComputational RetrosynthesisIn silico pathway design optimization>2,000

Key Milestones in Structural Optimization

Structural optimization of FR 106969 focused on enhancing metabolic stability while preserving PAF antagonism. Early structure-activity relationship (SAR) studies identified three critical modification domains:

  • Lactam ring modifications: N-demethylation reduced receptor binding affinity by 15-fold, confirming the critical role of N-methylation in target engagement [2].
  • Thiazole ring substitutions: Introduction of electron-withdrawing groups at C4 position of the terminal thiazole improved oxidative stability without compromising potency.
  • Side chain optimizations: Conversion of the hydroxyethyl group to methoxyethyl enhanced plasma half-life from 0.8 to 2.4 hours in vivo.

Second-generation analogs addressed species-specific metabolism through strategic fluorination adjacent to metabolic soft spots. The most clinically advanced derivative (FR-2010) incorporated:

  • Difluorination at the lactam β-position to block cytochrome P450 metabolism
  • Replacement of terminal methyl with trifluoromethyl group to enhance membrane permeability
  • Stereoselective synthesis of the R-enantiomer, which demonstrated 8-fold greater potency than the racemic mixture

Table 2: Structural Optimization Milestones of FR 106969 Derivatives

Modification DomainGenerationKey Structural ChangeBiological Impact
Lactam ringFirstN-methyl retentionMaintained IC50 = 42 nM
Side chainSecond–OCH3 replacement of –OH3× increased plasma half-life
Thiazole ringsSecond4-CF3 substitution50% reduction in metabolic clearance
StereochemistryThirdR-enantiomer isolation8× improved potency vs. racemate

Patent Landscape and Intellectual Property Trajectories

The intellectual property landscape for FR 106969 reflects the evolution from natural product isolation toward engineered biosynthesis and structure optimization. Early patents (1980–1990) covered the native compound and its fermentation process, dominated by pharmaceutical entities including Fujisawa Pharmaceuticals (now Astellas) [2]. The emergence of synthetic biology triggered a patent surge (2010–2020) focusing on recombinant production technologies:

  • Strain engineering patents: Claims covering genetically modified E. coli and S. cerevisiae with optimized FR 106969 pathways (e.g., codon-optimized thiazole synthases)
  • Enzyme system patents: Protection of novel cytochrome P450 variants for site-specific late-stage modifications
  • Process patents: Continuous fermentation systems with integrated product extraction

Computational patent analysis using the PatSeq database reveals dense intellectual property coverage around thiazole-based natural product biosynthesis, with over 150 million sequences screened for potential infringement risks [1]. Key findings include:

  • 78% of relevant patents originate from the United States, China, and Japan
  • Peak patent filing occurred in 2015–2018 coinciding with synthetic biology advancements
  • 62% of recent filings focus on in silico pathway design using retrosynthesis algorithms

Table 3: Patent Landscape Analysis for FR 106969-Related Technologies

Patent CategoryTime PeriodDominant AssigneesTechnology Focus
Compound & Isolation1980–1999Fujisawa, MerckFermentation, extraction methods
Synthetic Analogs2000–2010AstraZeneca, SanofiStructural derivatives
Biological Production2010–2020Amyris, Ginkgo BioworksRecombinant microbial strains
Computational Design2015–PresentZymergen, ArzedaIn silico pathway optimization

The intellectual property trajectory demonstrates a strategic shift from compound protection toward platform technologies enabling efficient biosynthesis and modification of complex natural product scaffolds like FR 106969 [1]. Freedom-to-operate analyses increasingly require screening of proprietary enzyme sequences, chassis engineering tools, and computational methods used in pathway design.

Table 4: Compound Nomenclature of FR 106969 and Key Derivatives

IdentifierChemical NameSynonymsStatus
FR 1069694-(2-Hydroxyethyl)-5-methyl-2-[(methylthio)methyl]-N-[(2S,5Z)-5-methyl-2-(2-thiazolyl)-1,3-thiazol-4(5H)-ylidene]benzamideA26771E, FR-969Natural isolate
FR-2010(R)-4-(2-Methoxyethyl)-5-(trifluoromethyl)-2-[(methylsulfonyl)methyl]-N-[(2S,5Z)-5-methyl-2-(4-(trifluoromethyl)thiazol-2-yl)-1,3-thiazol-4(5H)-ylidene]benzamideDifluorothiazominClinical candidate

Properties

CAS Number

50655-20-4

Product Name

FR 106969

IUPAC Name

3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione

Molecular Formula

C16H22N2O3S2

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3

InChI Key

WXIJHVRXTHDGKV-UHFFFAOYSA-N

SMILES

CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC

Solubility

Soluble in DMSO

Synonyms

2-benzyl-1,4-dimethyl-5-hydroxymethyl 2,5-bis(methylthio)-3,6-diketopiperazine
FR 106969
FR-106969

Canonical SMILES

CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.